1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,4-dimethylbenzyl chloride with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: A structurally similar compound with a ketone group instead of the pyrazole ring.
2,4-Dimethylphenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Another compound with a similar phenyl group but different functional groups.
Uniqueness: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which combines the properties of both the pyrazole ring and the 2,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(10(2)5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
LBRZMKZONLYPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
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